molecular formula C9H9F4NO B8628498 3-Amino-1,1,1-trifluoro-2-(4-fluorophenyl)propan-2-ol

3-Amino-1,1,1-trifluoro-2-(4-fluorophenyl)propan-2-ol

Cat. No.: B8628498
M. Wt: 223.17 g/mol
InChI Key: CFOYGXOCEYYTST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1,1,1-trifluoro-2-(4-fluorophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H9F4NO and its molecular weight is 223.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9F4NO

Molecular Weight

223.17 g/mol

IUPAC Name

3-amino-1,1,1-trifluoro-2-(4-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H9F4NO/c10-7-3-1-6(2-4-7)8(15,5-14)9(11,12)13/h1-4,15H,5,14H2

InChI Key

CFOYGXOCEYYTST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CN)(C(F)(F)F)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Butyllithium (2.66 M solution in hexane, 12.4 mL, 33.0 mmol) was added dropwise to 1-bromo-4-fluorobenzene (5.25 g, 30.0 mmol) in tetrahydrofuran (50 mL) cooled to −78° C., and the reaction mixture was stirred at −78° C. for 30 minutes, mixed with ethyl 2,2,2-trifluoroacetate (4.64 mL, 45 mmol) at −78° C. and then stirred for another 30 minutes while the temperature was gradually raised to room temperature. The reaction mixture was stirred with nitromethane (3.25 mL, 60 mmol) at room temperature for 30 minutes. The resulting reaction mixture was added to 1 M hydrochloric acid (50 mL) and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate=5/1 (v/v/)) to give a colorless oil. The colorless oil was dissolved in ethanol (25 mL) and stirred with 10% palladium-carbon (1 g) at room temperature for one day under a hydrogen atmosphere. The reaction mixture was filtered through Celite, and the filtrate was concentrated under reduced pressure to give the title compound as a colorless solid (4.52 g, yield 68% (three steps)).
Quantity
12.4 mL
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.64 mL
Type
reactant
Reaction Step Two
Quantity
3.25 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step Six
Yield
68%

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